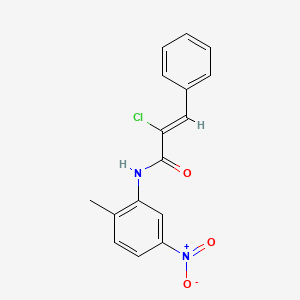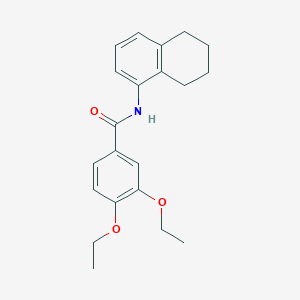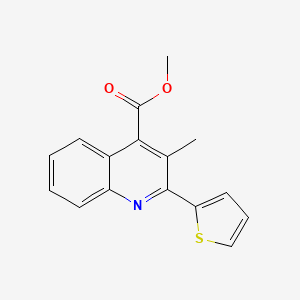
methyl 3-methyl-2-(2-thienyl)-4-quinolinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-methyl-2-(2-thienyl)-4-quinolinecarboxylate, also known as MTMQ, is a synthetic compound with potential therapeutic properties. It belongs to the quinolinecarboxylate family and has been extensively studied for its biological activities.
Mécanisme D'action
Methyl 3-methyl-2-(2-thienyl)-4-quinolinecarboxylate exerts its biological effects by modulating various signaling pathways in cells. It has been reported to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. methyl 3-methyl-2-(2-thienyl)-4-quinolinecarboxylate also activates the JNK pathway, which leads to apoptosis in cancer cells. Furthermore, methyl 3-methyl-2-(2-thienyl)-4-quinolinecarboxylate has been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
methyl 3-methyl-2-(2-thienyl)-4-quinolinecarboxylate has been found to modulate various biochemical and physiological processes in cells. It has been reported to induce DNA damage and inhibit DNA repair mechanisms in cancer cells. methyl 3-methyl-2-(2-thienyl)-4-quinolinecarboxylate has also been shown to increase the production of reactive oxygen species, which can lead to oxidative stress and cell death. In addition, methyl 3-methyl-2-(2-thienyl)-4-quinolinecarboxylate has been found to inhibit the activity of various enzymes, including topoisomerase II and COX-2.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 3-methyl-2-(2-thienyl)-4-quinolinecarboxylate has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. methyl 3-methyl-2-(2-thienyl)-4-quinolinecarboxylate has also been shown to exhibit potent biological activities at low concentrations. However, methyl 3-methyl-2-(2-thienyl)-4-quinolinecarboxylate has some limitations for lab experiments. It is not water-soluble and requires organic solvents for dissolution. methyl 3-methyl-2-(2-thienyl)-4-quinolinecarboxylate is also unstable in acidic conditions and can degrade over time.
Orientations Futures
Methyl 3-methyl-2-(2-thienyl)-4-quinolinecarboxylate has shown promising results in preclinical studies and has potential for further development as a therapeutic agent. Future research should focus on optimizing the synthesis method and improving the stability and solubility of methyl 3-methyl-2-(2-thienyl)-4-quinolinecarboxylate. In addition, further studies are needed to investigate the pharmacokinetics and toxicity of methyl 3-methyl-2-(2-thienyl)-4-quinolinecarboxylate in vivo. methyl 3-methyl-2-(2-thienyl)-4-quinolinecarboxylate may also have potential for combination therapy with other anti-cancer or anti-inflammatory agents.
Conclusion
methyl 3-methyl-2-(2-thienyl)-4-quinolinecarboxylate is a synthetic compound with potential therapeutic properties. It has been extensively studied for its biological activities and has shown promise as a therapeutic agent for cancer, inflammation, and bacterial infections. The synthesis method is relatively simple, and methyl 3-methyl-2-(2-thienyl)-4-quinolinecarboxylate exhibits potent biological activities at low concentrations. However, further research is needed to optimize the synthesis method, improve the stability and solubility of methyl 3-methyl-2-(2-thienyl)-4-quinolinecarboxylate, and investigate its pharmacokinetics and toxicity in vivo.
Méthodes De Synthèse
Methyl 3-methyl-2-(2-thienyl)-4-quinolinecarboxylate can be synthesized by reacting 2-thiophenecarboxylic acid with methyl anthranilate in the presence of phosphorus oxychloride. The resulting product is then treated with methylamine to yield methyl 3-methyl-2-(2-thienyl)-4-quinolinecarboxylate. The synthesis process is relatively simple and can be performed in a laboratory setting.
Applications De Recherche Scientifique
Methyl 3-methyl-2-(2-thienyl)-4-quinolinecarboxylate has been studied for its therapeutic potential in various diseases, including cancer, inflammation, and bacterial infections. It has been shown to exhibit anti-tumor activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. methyl 3-methyl-2-(2-thienyl)-4-quinolinecarboxylate has also been found to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. In addition, methyl 3-methyl-2-(2-thienyl)-4-quinolinecarboxylate has been shown to have antibacterial activity against Gram-positive bacteria.
Propriétés
IUPAC Name |
methyl 3-methyl-2-thiophen-2-ylquinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2S/c1-10-14(16(18)19-2)11-6-3-4-7-12(11)17-15(10)13-8-5-9-20-13/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXNZAKXQDPRJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1C3=CC=CS3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-methyl-2-(thiophen-2-yl)quinoline-4-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

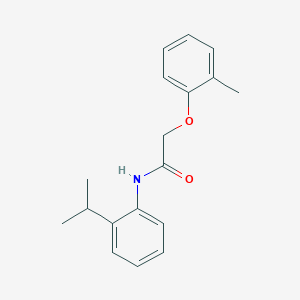
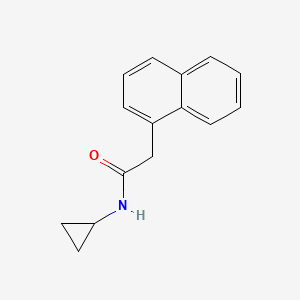
![3-[(3-chlorophenyl)amino]-1-(4-nitrophenyl)-1-propanone](/img/structure/B5778599.png)
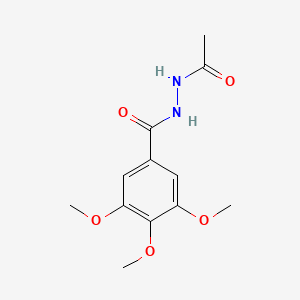
![1-[(4-methoxyphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5778610.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5778611.png)
![6-{[4-(dimethylamino)-6-(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B5778618.png)
![N-cyclohexyl-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5778628.png)
![2-methyl-4-(4-methyl-1-piperidinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5778637.png)
![3,4-dimethoxy-N'-{[(3-methoxyphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5778639.png)
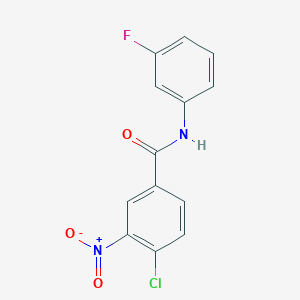
![[2,5-dimethyl-1-(1-naphthyl)-1H-pyrrol-3-yl]methanol](/img/structure/B5778646.png)
